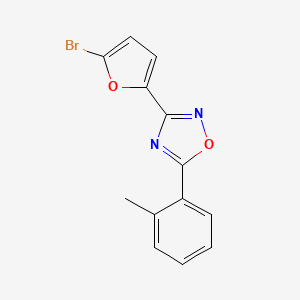

![molecular formula C17H12N2O3 B5518797 2-[(6-quinolinylamino)carbonyl]benzoic acid](/img/structure/B5518797.png)

2-[(6-quinolinylamino)carbonyl]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

- "2-[(6-quinolinylamino)carbonyl]benzoic acid" is a compound that has been synthesized and studied in the context of organic chemistry and material science.

Synthesis Analysis

- An effective synthesis method for related quinoline derivatives involves palladium-catalyzed cyclization-alkoxycarbonylation, as demonstrated in the synthesis of 4H-3,1-benzoxazines, quinazolin-2-ones, and quinoline-4-one derivatives (Costa et al., 2004).

- Another approach for the synthesis of related compounds utilizes Cs2CO3 as a source of carbonyl and ethereal oxygen in a Cu-catalyzed cascade synthesis of benzofuran [3,2-c] quinolin-6[5-H]ones (Ali et al., 2016).

Molecular Structure Analysis

- The molecular structure of related quinoline derivatives has been analyzed using X-ray diffraction. This technique was used to determine the structure of gem-dimethoxycarbonylation and double carbonylation products of related compounds (Costa et al., 2004).

Wissenschaftliche Forschungsanwendungen

Organic Synthesis Applications

A study demonstrates the use of palladium-catalyzed oxidative carbonylation for synthesizing quinoline-4-one derivatives, highlighting a method for creating complex organic structures (Costa et al., 2004). Another investigation elaborates on the palladium-catalyzed carboxylation of aryl bromides with carbon dioxide, offering an eco-friendly alternative to traditional carbonylation reactions that use toxic carbon monoxide (Correa & Martín, 2009).

Electrochemical Studies

Research into the electrochemistry of quinoxaline carboxylic acid derivatives at glassy carbon electrodes discusses the redox behavior and provides insights into the thermodynamics and kinetics of these reactions, useful for understanding the electrochemical properties of similar compounds (Shah et al., 2014).

Fluorescence Sensing

Quinoline-derivatized fluoresceins, designed for sensing biological Zn(II), showcase the ability of quinoline compounds to serve as effective fluorescence sensors with high specificity and reversibility, important for biological and medical imaging applications (Nolan et al., 2005).

Anticancer Research

Several studies focus on the synthesis of quinoline derivatives for potential anticancer applications. For instance, novel sulfonamide derivatives incorporating quinoline moieties were evaluated for their ability to inhibit carbonic anhydrase isoforms, which play a role in tumor growth and progression (Al-Sanea et al., 2019). Another research effort highlights the synthesis and in vitro anticancer screening of 4-(quinolin-1-yl)benzenesulfonamide derivatives, emphasizing the diverse mechanisms through which these compounds may exert anticancer effects (Al-Said et al., 2010).

Eigenschaften

IUPAC Name |

2-(quinolin-6-ylcarbamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c20-16(13-5-1-2-6-14(13)17(21)22)19-12-7-8-15-11(10-12)4-3-9-18-15/h1-10H,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAXJEBVIIGDJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5518716.png)

![N-[3-(1H-indol-1-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5518735.png)

![4-{2-[(5-bromo-3-pyridinyl)carbonyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5518738.png)

![2-methyl-4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5518744.png)

![2-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone](/img/structure/B5518766.png)

![6-[(4-methoxyphenoxy)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5518780.png)

![3-(3-methoxyphenyl)-N-methyl-N-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5518787.png)

![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B5518790.png)

![(4S*)-1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3,4-trimethylpiperidin-4-ol](/img/structure/B5518805.png)

![N-(4-ethylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5518836.png)